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Compound of Interest

Compound Name: MRS4596

Cat. No.: B15589431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

MRS4596 and its analogues as potent and selective antagonists of the P2X4 receptor. The

P2X4 receptor, an ATP-gated cation channel, has emerged as a promising therapeutic target

for various neurological and inflammatory disorders, including ischemic stroke and neuropathic

pain. This document summarizes the key quantitative data, details the experimental

methodologies for antagonist evaluation, and visualizes the associated signaling pathways and

experimental workflows.

Core Structure and Pharmacophore
The foundational structure of MRS4596 and its analogues is a 1,5-dihydro-2H-naphtho[1,2-b]

[1][2]diazepine-2,4(3H)-dione core. The SAR studies primarily focus on modifications at two

key positions: the naphthalene ring and the N-phenyl ring.

Structure-Activity Relationship Data
The following tables summarize the in vitro potency of key MRS4596 analogues against the

human P2X4 receptor. The primary endpoint for activity is the IC50 value, which represents the

concentration of the antagonist required to inhibit 50% of the ATP-induced response in a

calcium influx assay.

Table 1: Analogues with Modifications on the Naphthalene Ring
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Compound
Substitution at
Naphthalene Ring

IC50 (µM) for hP2X4R

MRS4596 (22c) 6-methyl 1.38[1]

Analogue 22a 6-fluoro >10

Analogue 22b 6-chloro 2.47

Analogue 22d 7-methyl >10

Analogue 22e 7-fluoro >10

Data sourced from Toti KS, et al. J Med Chem. 2022.

Table 2: Analogues with Modifications on the N-Phenyl Ring

Compound
Substitution on N-Phenyl
Ring

IC50 (µM) for hP2X4R

Lead Compound 5 Unsubstituted Phenyl ~3

MRS4719 (21u) 4-pyridyl 0.503[1]

Analogue 21a 2-pyridyl 2.15

Analogue 21b 3-pyridyl 1.55

Analogue 21c 4-methylphenyl 4.32

Analogue 21d 4-fluorophenyl 3.18

Analogue 21e 4-chlorophenyl 2.89

Data sourced from Toti KS, et al. J Med Chem. 2022.

SAR Summary:

Naphthalene Ring: Substitutions at the 6-position of the naphthalene ring are generally well-

tolerated, with small alkyl and halo groups showing moderate to good activity. In contrast,

substitutions at the 7-position lead to a significant loss of potency.[1]
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N-Phenyl Ring: An "aza-scan" of the N-phenyl ring revealed that the introduction of a

nitrogen atom to form a pyridyl ring is beneficial for activity. The 4-pyridyl analogue

(MRS4719) demonstrated a threefold increase in potency compared to the parent phenyl

compound.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

MRS4596 and its analogues.

Synthesis of 1,5-Dihydro-2H-naphtho[1,2-b][1]
[2]diazepine-2,4(3H)-diones
A representative synthetic scheme for the generation of the MRS4596 analogue library is as

follows:

Formation of N-hydroxyimidamides: Substituted anilines are reacted with the appropriate

naphthalene-derived nitriles in the presence of hydroxylamine hydrochloride and a base

such as triethylamine.[1]

Cyclization: The resulting N-hydroxyimidamides are then cyclized by reacting with

thiocarbonyldiimidazole (thio-CDI) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene

(DBU) to yield the final 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones.[1]

Purification: The final products are purified by high-performance liquid chromatography

(HPLC).

P2X4 Receptor Antagonist Activity Assay (Calcium
Influx Assay)
This fluorescence-based assay measures the ability of a compound to inhibit the influx of

calcium through the P2X4 receptor channel upon activation by ATP.

Cell Culture: Human astrocytoma cell line 1321N1 stably transfected with the human P2X4

receptor (hP2X4R) are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum and appropriate antibiotics for selection.
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Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to

adhere overnight.

Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified

time at 37°C. Probenecid may be included to prevent dye leakage.

Compound Incubation: The dye-containing solution is removed, and the cells are washed.

The test compounds (MRS4596 analogues) at various concentrations are then added to the

wells and incubated for a predetermined period.

ATP Stimulation and Fluorescence Reading: The plate is placed in a fluorescence plate

reader. The P2X4 receptor is activated by the addition of a specific concentration of ATP

(typically the EC80, the concentration that elicits 80% of the maximal response). The

resulting change in fluorescence intensity, corresponding to the influx of intracellular calcium,

is measured over time.

Data Analysis: The inhibitory effect of the compounds is calculated as the percentage

decrease in the ATP-induced fluorescence signal compared to the control (vehicle-treated)

wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal

dose-response curve.

Visualizations
P2X4 Receptor Signaling Pathway
The following diagram illustrates the key downstream signaling events following the activation

of the P2X4 receptor.
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Caption: P2X4 receptor signaling cascade.

Experimental Workflow for SAR Studies
The logical flow of experiments to determine the structure-activity relationship of MRS4596
analogues is depicted below.
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Caption: Workflow for SAR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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